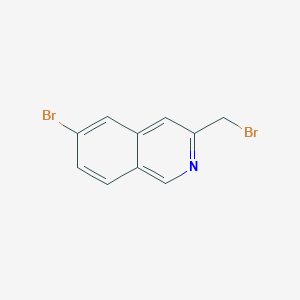![molecular formula C14H22N2O4S2 B15062344 (R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thieno[3,2-e][1,2]thiazine derivatives, which are characterized by their fused heterocyclic ring systems. The presence of multiple functional groups, including an ethylamino group, a methoxypropyl group, and a sulfonamide moiety, contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves several key steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3-acetyl thiophene, which is then protected using 2,2-dimethyl-1,3-propanediol in the presence of hydrogen chloride gas and concentrated sulfuric acid to form 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene .
-
Formation of Sulfonamide Group: : The protected thiophene derivative undergoes a series of reactions to introduce the sulfonamide group. This involves the abstraction of the C-2 proton using n-butyllithium in hexane, followed by reaction with sulfur dioxide gas to form a lithium sulfinate salt. The salt is then reacted with hydroxylamine-O-sulfonic acid to provide the sulfonamide derivative .
-
Deprotection and Further Functionalization: : The protected intermediate is deprotected using hydrochloric acid in water and tetrahydrofuran, yielding the desired sulfonamide compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Key considerations include the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitution at the ethylamino or methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme dysregulation.
Mecanismo De Acción
The mechanism of action of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can modulate the activity of pathways related to intraocular pressure regulation and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Brinzolamide: A well-known carbonic anhydrase inhibitor with a similar thieno[3,2-e][1,2]thiazine structure.
Dorzolamide: Another carbonic anhydrase inhibitor with a related sulfonamide moiety.
Acetazolamide: A simpler sulfonamide-based carbonic anhydrase inhibitor.
Uniqueness
®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxypropyl group and the specific stereochemistry of the ethylamino group differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles .
Propiedades
Fórmula molecular |
C14H22N2O4S2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
N-ethyl-N-[(4R)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-yl]acetamide |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-16(11(2)17)13-10-15(7-5-8-20-3)22(18,19)14-12(13)6-9-21-14/h6,9,13H,4-5,7-8,10H2,1-3H3/t13-/m0/s1 |
Clave InChI |
GBNXXRUJLNMPLZ-ZDUSSCGKSA-N |
SMILES isomérico |
CCN([C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC)C(=O)C |
SMILES canónico |
CCN(C1CN(S(=O)(=O)C2=C1C=CS2)CCCOC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)


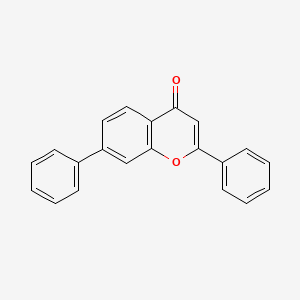

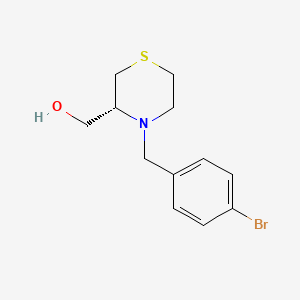
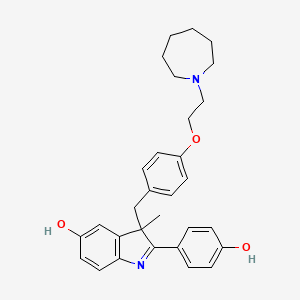
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
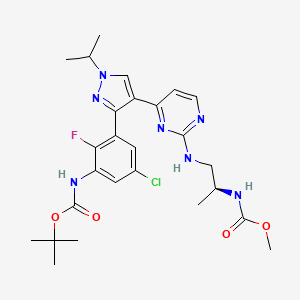
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
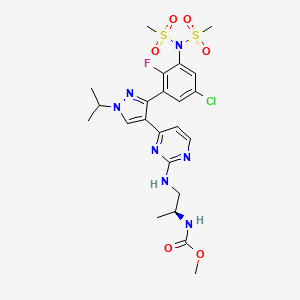
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
